molecular formula C6H11N3 B1316155 3-(tert-Butyl)-1H-1,2,4-triazole CAS No. 96440-78-7

3-(tert-Butyl)-1H-1,2,4-triazole

Cat. No. B1316155
CAS RN: 96440-78-7
M. Wt: 125.17 g/mol
InChI Key: OKQVUMMFRMUJMX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1H-1,2,4-triazole, also known as TBTA, is an organic compound that has been used in a variety of scientific research applications. TBTA is an alkyl-substituted triazole, which is a heterocyclic aromatic compound containing three nitrogen atoms in a five-membered ring. TBTA is a colorless solid that is soluble in organic solvents and has a melting point of approximately 146°C. TBTA is a relatively new compound, having only been first synthesized in the early 2000s.

Scientific Research Applications

Chemical Structure and Properties

Research on derivatives of 1,2,4-triazole, including 3-(tert-Butyl)-1H-1,2,4-triazole, focuses on their broad spectrum of biological activity, such as antiviral, anti-inflammatory, antimicrobial, and anticancer properties. These compounds are characterized by low toxicity, making them promising for further chemical and biological studies. The study by Aksyonova-Seliuk, Panasenko, and Knysh (2018) synthesized and investigated the physical and chemical properties of new derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, which are crystal substances soluble in organic solvents (Aksyonova-Seliuk et al., 2018).

Synthesis and Structural Features

Prasad et al. (2021) reported on the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing the 1,2,4-triazole ring. This study contributed to the library of 14 N-substituted pyrrolidine derivatives, showcasing the versatility and potential of 1,2,4-triazole in synthesizing diverse compounds (Prasad et al., 2021).

Applications in Ligand Formation

Jernigan et al. (2007) explored the formation of sterically bulky tris(triazolyl)borate ligands, using 3-tert-butyl-5-methyl-1,2,4-triazole. This research highlighted the potential of such ligands in creating functional models for enzyme active sites in aqueous environments and forming water-soluble analogues of Tp catalysts (Jernigan et al., 2007).

Potential in Drug Discovery

The exploration of 1,2,4-triazoles in drug discovery, as highlighted by Voitekhovich et al. (2012), demonstrates the potential of these compounds in creating pharmacologically active agents. Their study involved the alkylation of amino- and mercapto-1,2,4-triazoles with t-BuOH-HClO4, revealing new pathways for synthesizing derivatives with potential biological activity (Voitekhovich et al., 2012).

properties

IUPAC Name

5-tert-butyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVUMMFRMUJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577885
Record name 5-tert-Butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96440-78-7
Record name 5-tert-Butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(tert-Butyl)-1H-1,2,4-triazole
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3-(tert-Butyl)-1H-1,2,4-triazole
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3-(tert-Butyl)-1H-1,2,4-triazole
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Reactant of Route 5
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Reactant of Route 6
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